N-[(3S)-1-benzyl-3-pyrrolidinyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
“N-[(3S)-1-benzyl-3-pyrrolidinyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The reaction mixture after cooling was poured into ice water, formed solid was filtrated, and recrystallized from toluene to afford the compound .Molecular Structure Analysis
The pyrazolo[3,4-d]pyrimidine core of the compound occupies the ATP binding pocket and binds with Met477, Glu475, and Thr474 residues . The “warhead” acrylamide formed a hydrogen bond with the backbone amine of Cys-481 residue and formed a covalent bond with the sulfur atom of Cys-481 .Chemical Reactions Analysis
A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Physical and Chemical Properties Analysis
The compound has a molecular weight of 135.1267 . The calculated composition for C16H13N5 is C, 69.80; H, 4.76; N, 25.44 .Mechanism of Action
Future Directions
Pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . Therefore, future research could focus on exploring these dual activities and optimizing for anti-infection effects alongside antitumor efficacy.
Properties
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-13-20-17(16-10-19-23(2)18(16)21-13)22-15-8-9-24(12-15)11-14-6-4-3-5-7-14/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,20,21,22)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMHTPFZZAQDND-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NC3CCN(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C=NN(C2=N1)C)N[C@H]3CCN(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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